Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenyl ester group through an aminocarbonyl-oxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester typically involves the esterification of benzoic acid derivatives with phenols. One common method is the Fischer esterification, where benzoic acid reacts with phenol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of acyl chlorides or anhydrides to react with phenols in the presence of a base, such as pyridine .
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and phenol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and phenol.
Reduction: Benzyl alcohol and phenol.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release benzoic acid and phenol, which can then interact with cellular components . Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Another ester of benzoic acid, used in similar applications.
Methyl benzoate: A simpler ester, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is unique due to its aminocarbonyl-oxy linkage, which imparts distinct chemical and biological properties compared to other benzoic acid esters .
Properties
CAS No. |
122277-24-1 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
phenyl 2-carbamoyloxy-5-methylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-13(20-15(16)18)12(9-10)14(17)19-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,18) |
InChI Key |
UTPCTWMCEYVCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)N)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.